

Technical Guide: Physical Properties of 2-Fluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzoic acid

Cat. No.: B1349350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzoic acid, a fluorinated derivative of benzoic acid, is a key building block in the synthesis of various organic molecules. Its unique structural features, imparted by the fluorine atom and the methyl group on the benzene ring, influence its physical and chemical properties, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the core physical properties of **2-Fluoro-4-methylbenzoic acid**, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **2-Fluoro-4-methylbenzoic acid** are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	<chem>C8H7FO2</chem>	N/A
Molecular Weight	154.14 g/mol	N/A
Melting Point	186-190 °C	[1]
Boiling Point	271.7 ± 20.0 °C (Predicted)	[2]
Density	1.258 ± 0.06 g/cm³ (Predicted)	[2]
Solubility	Soluble in Methanol	[1] [2]
pKa	3.44 ± 0.10 (Predicted)	[2]
Appearance	White to light yellow powder or crystals	[1] [2]
CAS Number	7697-23-6	[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like **2-Fluoro-4-methylbenzoic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

- Sample Preparation: A small amount of the finely powdered **2-Fluoro-4-methylbenzoic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

- Apparatus Setup: A small quantity of the liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
- Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Solubility Determination

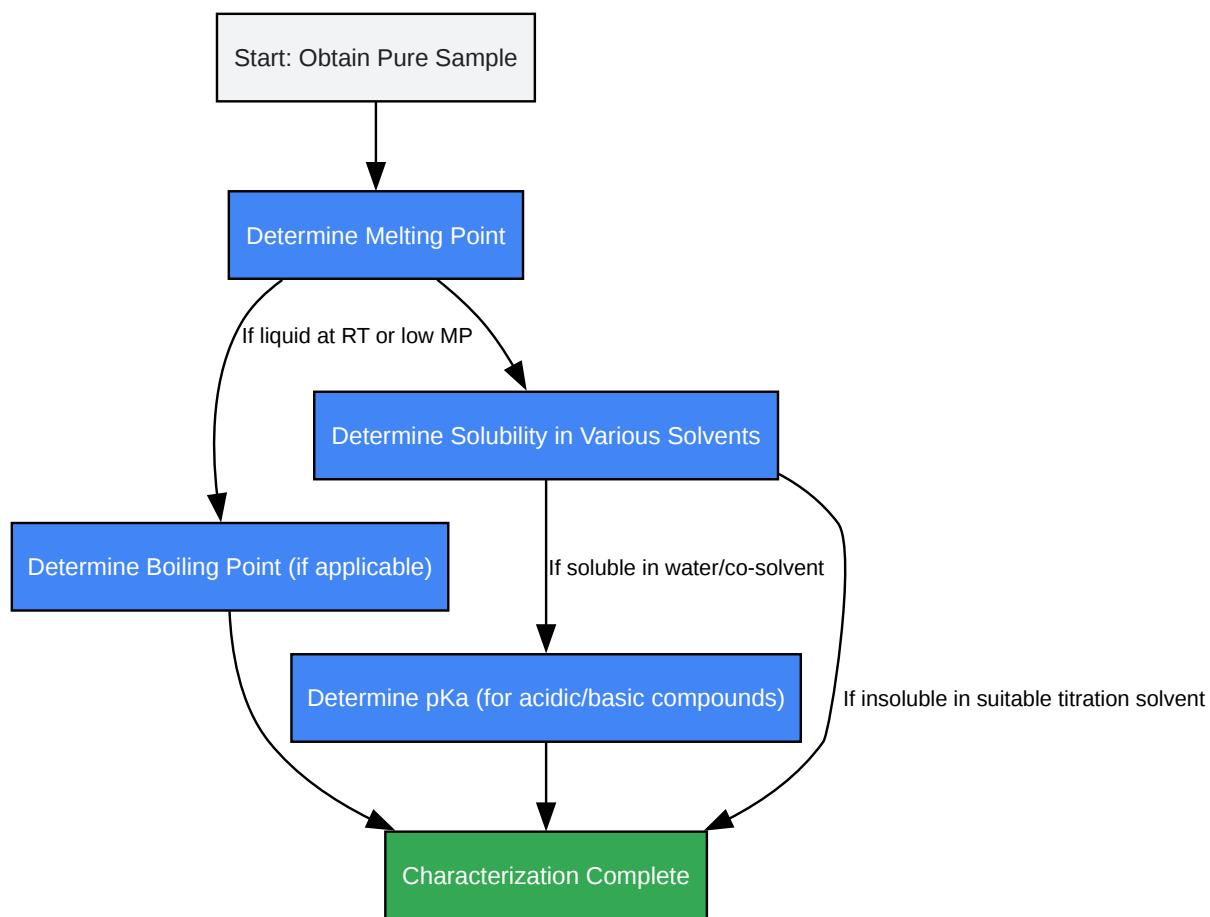
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

- Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, diethyl ether, hexane) are used.
- Procedure: A small, measured amount of **2-Fluoro-4-methylbenzoic acid** (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

- Observation: The mixture is agitated and observed for dissolution. Solubility is often categorized as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.

pKa Determination


The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of **2-Fluoro-4-methylbenzoic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while the pH of the solution is continuously monitored using a pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of experiments to characterize the physical properties of a solid organic compound like **2-Fluoro-4-methylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methylbenzoic acid | 7697-23-6 | FF64207 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]

- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Fluoro-4-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349350#2-fluoro-4-methylbenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com